molecular formula C7H10O2 B3046087 2-Oxocyclohexanecarbaldehyde CAS No. 1193-63-1

2-Oxocyclohexanecarbaldehyde

Cat. No. B3046087
CAS RN: 1193-63-1
M. Wt: 126.15 g/mol
InChI Key: BPPPUFSZQDCMEE-UHFFFAOYSA-N
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Description

2-Oxocyclohexanecarbaldehyde, also known as 2-Formylcyclohexanone, is a chemical compound with the linear formula C7H10O2 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of 2-Oxocyclohexanecarbaldehyde is represented by the linear formula C7H10O2 . It has a molecular weight of 126.153 Da .


Physical And Chemical Properties Analysis

2-Oxocyclohexanecarbaldehyde has a density of 1.2±0.1 g/cm³, a boiling point of 223.4±33.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has a molar refractivity of 34.4±0.3 cm³ and a molar volume of 109.5±3.0 cm³ .

Scientific Research Applications

Asymmetric Synthesis and Organic Chemistry

  • Asymmetric Synthesis

    2-Oxocyclohexanecarbaldehyde is utilized in asymmetric synthesis. For instance, asymmetric domino Michael-acetalization reactions of 2-hydroxynitrostyrene and 2-oxocyclohexanecarbaldehyde with bifunctional thiourea-tertiary-amine organocatalysts have been described. This process results in compounds like 1',3-spiro-2'-oxocyclohexan-3,4-dihydrocoumarin with high diastereo- and enantioselectivities (Hong, Kotame, & Lee, 2011).

  • Synthetic Applications in Organic Chemistry

    The compound has been mentioned in various synthetic applications, particularly under palladium-catalyzed cross-coupling conditions. Such methodologies are essential for constructing a wide range of compounds with potential biological, medicinal, and material applications (Ghosh & Ray, 2017).

Polymerization and Material Science

  • Atom Transfer Radical Polymerization

    In material science, 2-oxocyclohexanecarbaldehyde derivatives have been used in polymerization processes. For instance, 2-pyridinecarbaldehyde imines, which can be derived from 2-oxocyclohexanecarbaldehyde, have been used in atom transfer radical polymerization, in conjunction with copper(I) bromides and alkyl bromides (Haddleton et al., 1997).

  • Supramolecular Chemistry

    The compound has also found applications in supramolecular chemistry. For instance, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, has been used as a ligand for the coordination of paramagnetic transition metal ions, leading to the creation of clusters with unique properties like single-molecule magnetic behavior (Giannopoulos et al., 2014).

Advanced Synthesis and Catalysis

  • Catalytic Asymmetric Synthesis

    A catalytic asymmetric reaction of acetone with cinnamaldehyde for the synthesis of disubstituted 4-oxocyclohexanecarbaldehyde, achieved through the use of chiral catalysts, is a significant contribution to advanced synthesis techniques. This method demonstrates practicality through gram-scale synthesis and enantioselectivity (Maurya, Kutwal, & Appayee, 2021).

  • Organocatalysis

    Organocatalytic reactions involving 2-oxocyclohexanecarbaldehyde derivatives have been reported, leading to the creation of functionalized compounds with high chemical yields and stereoselectivity. Such reactions are important in developing new methods for organic synthesis (Anwar, Li, & Chen, 2014).

Safety and Hazards

The safety data sheet for 2-Oxocyclohexanecarbaldehyde indicates that it has acute oral toxicity (Category 4, H302) and can cause skin corrosion/irritation (Category 2, H315) .

properties

IUPAC Name

2-oxocyclohexane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-5-6-3-1-2-4-7(6)9/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPPUFSZQDCMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480030, DTXSID20901489
Record name 2-oxocyclohexanecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_613
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20901489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxocyclohexanecarbaldehyde

CAS RN

1193-63-1
Record name 2-oxocyclohexanecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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